![molecular formula C14H13NO4 B1629839 6-(3,4-Dimethoxyphenyl)nicotinic acid CAS No. 887976-58-1](/img/structure/B1629839.png)
6-(3,4-Dimethoxyphenyl)nicotinic acid
Overview
Description
6-(3,4-Dimethoxyphenyl)nicotinic acid is an organic compound with the molecular formula C14H13NO4 . It has an average mass of 259.257 Da and a monoisotopic mass of 259.084473 Da .
Synthesis Analysis
The synthesis of nicotinic acid derivatives, including 6-(3,4-Dimethoxyphenyl)nicotinic acid, involves multicomponent reactions . The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Molecular Structure Analysis
The molecular structure of 6-(3,4-Dimethoxyphenyl)nicotinic acid consists of a nicotinic acid core with a 3,4-dimethoxyphenyl group attached to the 6-position .Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Nicotinic acid derivatives have been shown to possess anti-inflammatory and analgesic properties. Specifically, 2-substituted aryl derivatives of nicotinic acid, which may include compounds like 6-(3,4-Dimethoxyphenyl)nicotinic acid, have demonstrated efficacy in this regard, suggesting potential use in the development of new anti-inflammatory and pain relief medications .
Antitubercular Activity
Research has indicated that certain nicotinic acid derivatives can be synthesized and evaluated for their potential antimycobacterial activity against M. tuberculosis. While the specific compound 6-(3,4-Dimethoxyphenyl)nicotinic acid is not mentioned, its structural similarity to these derivatives could imply a possible application in antitubercular drug development .
Safety And Hazards
Future Directions
Research into the synthesis and properties of nicotinic acid derivatives, including 6-(3,4-Dimethoxyphenyl)nicotinic acid, is ongoing. These compounds have potential applications in various fields, including medicinal chemistry . Future research will likely focus on improving the synthesis methods, understanding the mechanism of action, and exploring potential applications .
properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-6-4-9(7-13(12)19-2)11-5-3-10(8-15-11)14(16)17/h3-8H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCROKINVGYOPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(C=C2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647039 | |
Record name | 6-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxyphenyl)nicotinic acid | |
CAS RN |
887976-58-1 | |
Record name | 6-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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